molecular formula C12H18N2O3 B592305 Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate CAS No. 946497-94-5

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B592305
CAS No.: 946497-94-5
M. Wt: 238.287
InChI Key: CIJITXVSORFVFB-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H18N2O3 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 238.29 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

  • Sasaki et al. (2020) described an efficient synthesis method for a highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate. This compound was utilized in the synthesis of novel macrocyclic Tyk2 inhibitors, highlighting its potential in medicinal chemistry (Sasaki et al., 2020).

  • Moskalenko and Boev (2014) conducted research on the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, using tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, a related compound. This study illustrates the use of such compounds in creating complex organic structures (Moskalenko & Boev, 2014).

  • Svete et al. (2010) prepared a library of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates, demonstrating the compound's utility in parallel solution-phase synthesis and its potential in the development of a diverse range of organic compounds (Svete et al., 2010).

  • Studer, Hintermann, and Seebach (1995) synthesized both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate and used it as a chiral auxiliary in peptide synthesis. This highlights its application in stereochemistry and peptide research (Studer, Hintermann, & Seebach, 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled . It’s recommended to handle this compound with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as proteases and esterases, where it can act as a substrate or inhibitor. The nature of these interactions often involves the formation of covalent bonds with the active sites of the enzymes, leading to changes in their activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by acting on transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound is known to inhibit certain enzymes by forming stable complexes with their active sites, preventing substrate binding and catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are often mediated through interactions with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular function can persist for extended periods, with some changes in enzyme activity and gene expression being observed even after the compound has been removed from the culture medium .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition, metabolic disturbances, and cellular toxicity. Threshold effects have been observed, where a small increase in dosage can lead to disproportionately large changes in biochemical and cellular responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and esterases, which are responsible for its biotransformation. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites such as amino acids, nucleotides, and lipids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through several mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins. Once inside the cell, it can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm, where it can interact with cytosolic enzymes and proteins. Additionally, it can be targeted to specific organelles through post-translational modifications or by binding to targeting signals. This localization can influence its activity and function, as it may interact with different sets of biomolecules in different cellular compartments .

Properties

IUPAC Name

tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJITXVSORFVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654961
Record name tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718632-42-9
Record name tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (60%, 3 g; 73.2 mmol) was added to a solution of methyl 2-[(tert-butoxycarbonyl)(2-cyanoethyl)amino]-2-methylpropanoate (16.5 g, 61.0 mmol) in 1,4-dioxane (300 mL) and the reaction mixture was stirred at 100° C. for 4 hours then concentrated in vacuo. The residue was taken up in water (200 mL) and the pH adjusted to 3.5 with citric acid. The solution was extracted with EA (2×). The combined organics were washed with brine, dried over magnesium sulfate and concentrated in vacuo to afford the title compound (11.5 g, 79%) as an off-white solid. 1H NMR (DMSO-d6) δ 12.24 (s, 1H), 4.02-3.98 (m, 2H), 1.46-1.39 (m, 15H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
methyl 2-[(tert-butoxycarbonyl)(2-cyanoethyl)amino]-2-methylpropanoate
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
79%

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